molecular formula C18H29BrOZn B14889051 (4-sec-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide

(4-sec-Butyloxy-3,5-di-t-butylphenyl)Zinc bromide

Cat. No.: B14889051
M. Wt: 406.7 g/mol
InChI Key: RXXATKNBLLKEGX-UHFFFAOYSA-M
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Description

(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Ar-Br+ZnAr-Zn-Br\text{Ar-Br} + \text{Zn} \rightarrow \text{Ar-Zn-Br} Ar-Br+Zn→Ar-Zn-Br

where Ar represents the aryl group (4-sec-butyloxy-3,5-di-tert-butylphenyl).

Industrial Production Methods

In industrial settings, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, adding to carbonyl compounds to form alcohols or other functional groups.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.

Major Products

The major products formed from reactions involving (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, alcohols, and other functionalized organic molecules.

Scientific Research Applications

Chemistry

In chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used as a reagent in organic synthesis to form carbon-carbon bonds, facilitating the construction of complex organic molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

While its direct applications in biology are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly important in biological research. It aids in the development of new drugs and bioactive compounds.

Medicine

In medicinal chemistry, (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is used to synthesize intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds efficiently makes it a crucial tool in drug discovery and development.

Industry

Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism by which (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide exerts its effects involves the transfer of the aryl group to an electrophilic substrate. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the aryl group and facilitating its nucleophilic attack on the electrophile. This process forms a new carbon-carbon bond, which is the basis for many of its applications in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: A simpler organozinc compound used in similar reactions but with less steric hindrance.

    (4-Methoxyphenyl)zinc Bromide: Another organozinc reagent with a methoxy substituent, offering different electronic properties.

    (4-tert-Butylphenyl)zinc Bromide: Similar in structure but with different steric and electronic effects due to the tert-butyl group.

Uniqueness

(4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide is unique due to its bulky substituents, which provide steric protection and influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in synthesizing complex molecules where selectivity is crucial.

Properties

Molecular Formula

C18H29BrOZn

Molecular Weight

406.7 g/mol

IUPAC Name

bromozinc(1+);2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide

InChI

InChI=1S/C18H29O.BrH.Zn/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1

InChI Key

RXXATKNBLLKEGX-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br

Origin of Product

United States

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